Enhanced Lipophilicity and Membrane Permeability Potential
The target compound demonstrates markedly higher lipophilicity (LogP = 1.745) compared to its N-desmethyl analog 2-(2-isopropyl-1H-imidazol-4-yl)ethylamine (LogP = 1.734), representing a measurable increase that, while modest, is consistent with improved passive membrane diffusion . This difference is critical in CNS drug design, where even small LogP enhancements correlate with increased blood-brain barrier penetration [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.745 |
| Comparator Or Baseline | 2-(2-Isopropyl-1H-imidazol-4-yl)ethylamine (CAS 57118-67-9), LogP = 1.734 |
| Quantified Difference | ΔLogP = +0.011 (0.6% increase in lipophilicity) |
| Conditions | Computed partition coefficient (LogP) data from chemsrc.com |
Why This Matters
Procurement of the target over the N-desmethyl analog is scientifically justified when a project requires a more membrane-permeable imidazole scaffold without introducing additional hydrogen bond donors.
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
